N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-3,4-dimethylbenzamide
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Description
“N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-3,4-dimethylbenzamide” is a chemical compound with the molecular formula C18H21F2N3O4S2 . It has a molecular weight of 445.5 g/mol . The IUPAC name for this compound is 4-fluoro-N-[2-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]ethyl]benzenesulfonamide .
Molecular Structure Analysis
The compound has a complex structure with several functional groups. It includes two fluorophenyl groups, a piperazine ring, and a sulfonyl group . The InChI string for this compound is InChI=1S/C18H21F2N3O4S2/c19-15-1-5-17 (6-2-15)28 (24,25)21-9-10-22-11-13-23 (14-12-22)29 (26,27)18-7-3-16 (20)4-8-18/h1-8,21H,9-14H2 .Physical and Chemical Properties Analysis
This compound has a number of computed properties. It has a XLogP3-AA value of 1.7, indicating its partition coefficient between octanol and water . It has one hydrogen bond donor and nine hydrogen bond acceptors . The compound has seven rotatable bonds . The topological polar surface area is 104 Ų . The compound has a complexity of 715 .Mechanism of Action
Future Directions
The future research directions for this compound could involve further exploration of its inhibitory effects on ENTs, as well as its selectivity towards ENT2 over ENT1 . Additionally, the synthesis of this compound and its analogues could be optimized for better yield and purity. Further studies could also explore its potential applications in the field of medicinal chemistry.
Properties
IUPAC Name |
N-[2-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylethyl]-3,4-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26FN3O3S/c1-16-3-4-18(15-17(16)2)21(26)23-9-14-29(27,28)25-12-10-24(11-13-25)20-7-5-19(22)6-8-20/h3-8,15H,9-14H2,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVYPTTPZQKYELG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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